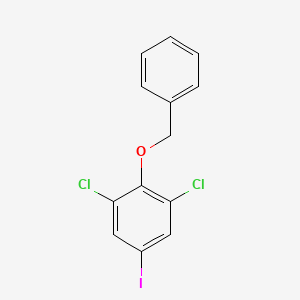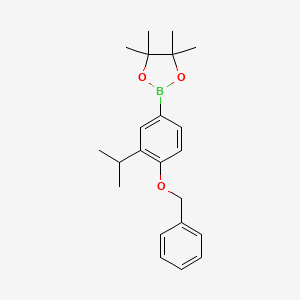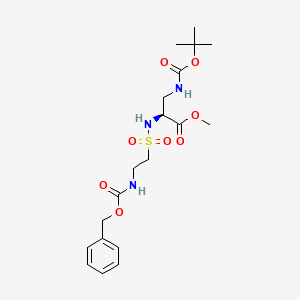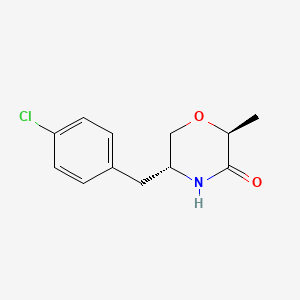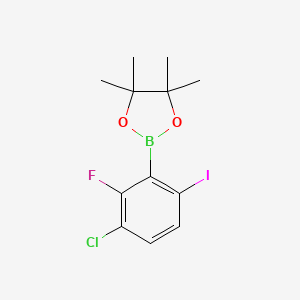
(2-Chloro-3-formyl-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a formyl group, and a methyl group. The combination of these functional groups imparts distinct reactivity and versatility to the compound, making it valuable in synthetic chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-formyl-5-methylphenyl)boronic acid typically involves the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-formyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-formyl-5-methylphenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the chlorine and methyl substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position.
Uniqueness
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of multiple functional groups that provide diverse reactivity. The combination of the boronic acid, formyl, chlorine, and methyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler boronic acids.
Eigenschaften
Molekularformel |
C8H8BClO3 |
|---|---|
Molekulargewicht |
198.41 g/mol |
IUPAC-Name |
(2-chloro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |
InChI-Schlüssel |
FIALKOXVUVKADL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1Cl)C=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


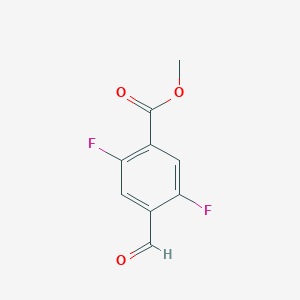

![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)

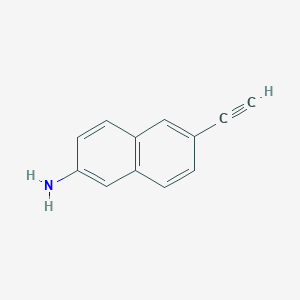
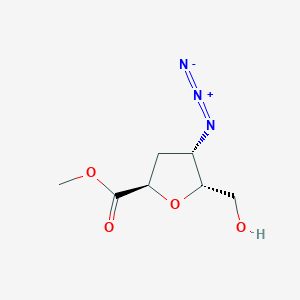
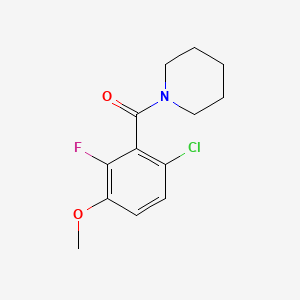
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
